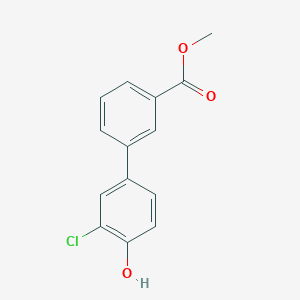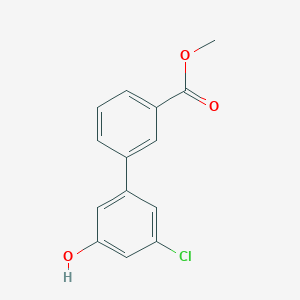
3-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95%
Descripción general
Descripción
3-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95% (3-CEMPP) is a phenolic compound with a wide range of applications in scientific research. It has been used in a variety of laboratory experiments, including studies of its mechanism of action, biochemical and physiological effects, and the development of new applications.
Aplicaciones Científicas De Investigación
3-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as an inhibitor of enzyme activity. It has also been used in the synthesis of pharmaceuticals, such as antifungal agents and antiviral agents. Additionally, 3-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95% has been used in the study of its mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95% is not yet fully understood. However, it is known that 3-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95% binds to the active site of enzymes, such as cytochrome P450, and inhibits their activity. Additionally, 3-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95% has been shown to inhibit the activity of other enzymes, such as phosphodiesterases and protein kinases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95% are not yet fully understood. However, studies have shown that 3-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95% has antifungal and antiviral activity and can inhibit the growth of certain bacteria. Additionally, 3-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95% has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95% for laboratory experiments include its low cost, availability, and ease of synthesis. Additionally, 3-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95% is non-toxic and has a low environmental impact. The main limitation of using 3-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95% for laboratory experiments is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for 3-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95%. These include the development of new applications for 3-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95%, such as its use as an antimicrobial agent, the further study of its mechanism of action, and the exploration of its potential therapeutic use. Additionally, further research could be done to investigate the biochemical and physiological effects of 3-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95% and its potential toxicity. Finally, further research could be done to explore the potential of 3-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95% as a drug delivery system.
Métodos De Síntesis
3-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95% is a phenolic compound that can be synthesized from 4-ethoxy-2-methylphenol and chlorine in a two-step process. The first step involves the reaction of 4-ethoxy-2-methylphenol with chlorine in the presence of a catalyst, such as tetrabutylammonium chloride, to produce 3-chloro-4-ethoxy-2-methylphenol. The second step involves the reaction of 3-chloro-4-ethoxy-2-methylphenol with a base, such as potassium hydroxide, to produce 3-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95%.
Propiedades
IUPAC Name |
3-chloro-5-(4-ethoxy-2-methylphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO2/c1-3-18-14-4-5-15(10(2)6-14)11-7-12(16)9-13(17)8-11/h4-9,17H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORSRXJQRBDRKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=CC(=C2)Cl)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686044 | |
| Record name | 5-Chloro-4'-ethoxy-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(4-ethoxy-2-methylphenyl)phenol | |
CAS RN |
1261902-46-8 | |
| Record name | [1,1′-Biphenyl]-3-ol, 5-chloro-4′-ethoxy-2′-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261902-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-4'-ethoxy-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95%](/img/structure/B6381475.png)


![5-[Benzo(b)thiophen-2-yl]-3-chlorophenol, 95%](/img/structure/B6381499.png)


![2-Chloro-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381512.png)




![3-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381553.png)
